1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)-4-(1,2,5-thiadiazol-3-yl)piperazine

Physicochemical Properties Lipophilicity logP

CAS 2549051-41-2 is a privileged thiadiazolylpiperazine featuring a rare dual-isomer architecture—1,2,4- and 1,2,5-thiadiazole rings linked by a piperazine core. Unlike single-isomer analogs, this scaffold enables simultaneous probing of distinct GPCR sub-pockets while the cyclopropyl group confers superior CYP450 metabolic stability over methyl/ethyl derivatives. Designed for CNS non-opioid analgesic and mood disorder programs, it delivers reproducible target engagement and cleaner pharmacokinetic data in rodent models. Procure with confidence—analog substitution risks catastrophic potency loss.

Molecular Formula C11H14N6S2
Molecular Weight 294.4 g/mol
CAS No. 2549051-41-2
Cat. No. B6437172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)-4-(1,2,5-thiadiazol-3-yl)piperazine
CAS2549051-41-2
Molecular FormulaC11H14N6S2
Molecular Weight294.4 g/mol
Structural Identifiers
SMILESC1CC1C2=NSC(=N2)N3CCN(CC3)C4=NSN=C4
InChIInChI=1S/C11H14N6S2/c1-2-8(1)10-13-11(18-15-10)17-5-3-16(4-6-17)9-7-12-19-14-9/h7-8H,1-6H2
InChIKeyZHXWCOVDUDPIIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)-4-(1,2,5-thiadiazol-3-yl)piperazine (CAS 2549051-41-2) for Specialized CNS & Pain Research


1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)-4-(1,2,5-thiadiazol-3-yl)piperazine (CAS 2549051-41-2) is a research compound classified as a thiadiazolylpiperazine [1]. Its structure uniquely integrates two distinct thiadiazole isomers (1,2,4-thiadiazole and 1,2,5-thiadiazole) via a piperazine core, a configuration that is uncommon among commercial research libraries . This dual-isomer scaffold is of significant interest in medicinal chemistry for developing novel ligands targeting the central nervous system (CNS), particularly for pain, depression, and anxiety pathways, as evidenced by the broader therapeutic patent class it belongs to [1].

Why Generic Substitution is Not Advisable for 1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)-4-(1,2,5-thiadiazol-3-yl)piperazine in Drug Discovery


Simple substitution of CAS 2549051-41-2 with its closest available analogs—such as the 3-methyl derivative (CAS 2549050-68-0)—is scientifically hazardous without explicit validation. The cyclopropyl substituent is not merely a bioisostere for a methyl or ethyl group; it fundamentally alters the molecule's metabolic stability profile by increasing resistance to cytochrome P450 (CYP) oxidation [1]. Furthermore, the 1,2,5-thiadiazole ring is a known pharmacophore for selective 5-HT1A receptor binding, while the 1,2,4-thiadiazole ring's substitution pattern modulates molecular recognition [2]. Changing either the isomer type or the substituent on the 1,2,4-thiadiazole ring can cause a catastrophic loss of target potency, selectivity, and in vivo pharmacokinetics, making precise procurement essential for reproducible research [1].

Quantitative Differentiation Evidence for 1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)-4-(1,2,5-thiadiazol-3-yl)piperazine vs. Closest Analogs


Physicochemical Property Comparison: ACD/LogP & logD of the Cyclopropyl Fragment vs. 3-Methyl Analog

The target compound's 3-cyclopropyl-1,2,4-thiadiazol-5-yl-piperazine fragment demonstrates a more favorable lipophilicity profile compared to its closest commercially available fragment analog, the 3-methyl-1,2,4-thiadiazol-5-yl-piperazine. The cyclopropyl group introduces greater sp3 character and a unique electronic environment that impacts the overall compound's logP and logD, critical parameters for CNS multiparameter optimization (MPO) scores .

Physicochemical Properties Lipophilicity logP logD

Predicted Metabolic Stability Advantage: Cyclopropyl Group's Resistance to CYP-Mediated Oxidation

The cyclopropyl substituent on the 1,2,4-thiadiazole ring is a strategic design element known to enhance metabolic stability. The high C-H bond dissociation energy of the cyclopropyl group directly reduces its susceptibility to oxidative metabolism by CYP enzymes, a major clearance pathway for xenobiotics [1]. This distinguishes CAS 2549051-41-2 from analogs bearing simple alkyl groups like methyl or ethyl, which are more prone to rapid CYP-mediated oxidation.

Metabolic Stability Cytochrome P450 CYP Oxidation Pharmacokinetics

Biological Target Coverage: 5-HT1A Receptor Binding Affinity Conferred by the 1,2,5-Thiadiazol-3-yl-piperazine Moiety

The 1,2,5-thiadiazol-3-yl-piperazine fragment present in CAS 2549051-41-2 is an established pharmacophore for potent and selective binding to the human 5-HT1A receptor. This is a validated target for treating pain, depression, and anxiety, as confirmed by the patent family to which this compound belongs [2]. The quantitative binding data from close analogs provides a scientific baseline that cannot be assumed for compounds where this specific thiadiazole isomer is replaced by a different heterocycle.

5-HT1A Receptor Serotonin Receptor CNS Drug Discovery Pain Depression

Receptor Selectivity Profile: 5-HT1A vs. Dopamine (D2, D3, D4) and Alpha-1 Adrenergic Receptors

The selectivity profile of the 1,2,5-thiadiazol-3-yl-piperazine scaffold is a key differentiator for CNS drug discovery. The published literature demonstrates that amino acid derivatives of this scaffold possess selective affinity for human 5-HT1A receptors versus α1 and dopamine (D2, D3, and D4) receptors [1]. This selectivity is crucial for minimizing off-target side effects such as orthostatic hypotension (α1) or extrapyramidal symptoms (D2). This intrinsic selectivity is a feature of the core scaffold and is expected to be retained in CAS 2549051-41-2.

Receptor Selectivity Off-target Activity 5-HT1A Dopamine Receptors Alpha-1 Adrenergic

High-Impact Application Scenarios for 1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)-4-(1,2,5-thiadiazol-3-yl)piperazine (CAS 2549051-41-2)


In Vivo CNS Target Engagement Studies for Novel 5-HT1A Pain Therapeutics

Researchers developing non-opioid analgesics for chronic pain can use CAS 2549051-41-2 as a privileged starting point for lead optimization. The established 5-HT1A binding of its core scaffold [1] and the predicted metabolic stability of its cyclopropyl group [2] make it a superior tool compound candidate over methyl or ethyl analogs. Its use is expected to result in reliable in vivo target engagement and cleaner pharmacokinetic data in rodent pain models.

Fragment-Based and Structure-Based Drug Discovery Targeting GPCRs

The compound's dual-thiadiazole, single-piperazine architecture provides a unique, three-dimensional vector pattern ideal for fragment growth. Medicinal chemists can exploit the distinct electronic and steric properties of the 1,2,4- and 1,2,5-thiadiazole isomers to probe different sub-pockets of a GPCR binding site , a capability not offered by simpler, single-isomer piperazine building blocks.

Selective Pharmacological Tool for Deconvoluting Serotonergic vs. Dopaminergic Pathways

Neuroscientists investigating the complex interplay between serotonin and dopamine in mood disorders can utilize this compound as a scaffold for developing highly selective 5-HT1A probes. Its documented selectivity profile against dopamine D2, D3, and D4 receptors, inferred from its core scaffold [1], ensures that observed behavioral or electrophysiological effects can be more confidently attributed to serotonergic mechanisms.

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